Home > Products > Screening Compounds P26880 > xi-3,5-Dimethyl-2(5H)-furanone
xi-3,5-Dimethyl-2(5H)-furanone - 5584-69-0

xi-3,5-Dimethyl-2(5H)-furanone

Catalog Number: EVT-3190822
CAS Number: 5584-69-0
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon, is a natural organic compound with a distinct, intense sweet, caramellic, burnt sugar aroma. [, ] It is often described as having a curry or fenugreek-like odor at higher concentrations. [, ] Sotolon belongs to a class of compounds known as furanones, specifically a 4-hydroxy-2(5H)-furanone. [, ] Due to its potent aroma and widespread occurrence in various foods and beverages, sotolon has been the subject of extensive scientific research, particularly in food chemistry and flavor analysis.

Future Directions
  • Enhancing Food Flavor: Research can focus on optimizing the use of sotolon in food formulations to achieve specific flavor profiles and enhance the sensory quality of processed foods. [, ]

  • Understanding Aroma Perception: Further investigations into the interactions between sotolon and olfactory receptors could provide insights into the molecular basis of aroma perception, leading to the development of novel flavoring agents and strategies for modulating flavor experiences. [, ]

  • Developing Biocatalytic Production: Exploring enzymatic or microbial pathways for the production of sotolon could offer sustainable and cost-effective alternatives to traditional chemical synthesis. []

  • Investigating Biological Activities: While primarily known for its aroma, research could explore potential biological activities of sotolon, such as antioxidant or antimicrobial properties, which could open avenues for its application beyond the food industry. []

4,6-Dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one

  • Compound Description: This compound serves as an intermediate in the multi-step methyl transfer reaction of 2,4,6-Trimethoxy-1,3,5-triazine to 1,3,5-trimethyl-2,4,6-trioxohexahydro-s-triazine. Its crystal structure reveals a layer structure composed of infinite ribbons of molecules. []
  • Relevance: While not a furanone, this compound provides insight into chemical modifications and reactions involving oxygen-containing heterocycles. This relevance stems from the shared presence of oxygen heteroatoms and carbonyl groups within the ring structures of both 4,6-Dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one and xi-3,5-Dimethyl-2(5H)-furanone. []

6-Methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione

  • Compound Description: Similar to the previous compound, this molecule also acts as an intermediate in the same methyl transfer reaction. Its crystal structure displays pairs of molecules linked by inversion centers. []

3-(4-Fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF)

  • Compound Description: FDF is a novel cyclooxygenase-1 (COX-1) selective inhibitor. It demonstrates promising potential as a diagnostic imaging agent for ovarian cancer due to its favorable in vivo stability, plasma half-life, and pharmacokinetic properties. []
  • Relevance: FDF shares the core furanone structure with xi-3,5-Dimethyl-2(5H)-furanone. The key difference lies in the substitutions at the 3 and 4 positions of the furanone ring in FDF, where it possesses a 4-fluorophenyl and a p-tolyl group, respectively. []

5-Hydroxy-3-methyl-4-(1-hydroxyethyl)-furan-2(5H)-one

  • Compound Description: This is a new polyketide isolated from the fermentation broth of the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound shares the core furanone ring structure with xi-3,5-Dimethyl-2(5H)-furanone. The differences lie in the presence of a hydroxyethyl group at the 4-position and a hydroxyl group at the 5-position instead of the two methyl groups present in xi-3,5-Dimethyl-2(5H)-furanone. []

5-Hydroxyl-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one

  • Compound Description: This is a known compound isolated alongside the new polyketide from the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound is structurally similar to xi-3,5-Dimethyl-2(5H)-furanone, sharing the furanone ring. Key differences include a hydroxyethyl group at the 3-position and a hydroxyl group at the 5-position, replacing the methyl substituents in xi-3,5-Dimethyl-2(5H)-furanone. []

3,5-dimethyl-4-hydroxylmethyl-5-methoxyfuran-2(5H)-one

  • Compound Description: This is another known compound found in the fermentation broth of the halotolerant fungus Myrothecium sp. GS-17. []

3,5-dimethyl-4-hydroxymethyl-5-hydroxyfuran-2(5H)-one

  • Compound Description: This known compound was also isolated from the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound bears a close structural resemblance to xi-3,5-Dimethyl-2(5H)-furanone, both having the central furanone ring. The key distinctions are the hydroxymethyl group at the 4-position and the hydroxyl group at the 5-position, replacing the methyl groups found in xi-3,5-Dimethyl-2(5H)-furanone. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

  • Compound Description: This compound is an aroma-active compound found in dried jujube slices. It contributes significantly to the caramel flavor profile of the dried fruit. [] It is also identified as a key aroma compound in distiller's grains from wheat, specifically contributing to its seasoning-like flavor. [] Furthermore, it is a significant odorant in roasted hazelnut paste. []
  • Relevance: This furanone is structurally similar to xi-3,5-Dimethyl-2(5H)-furanone, sharing the same furanone ring structure. The difference lies in the presence of a hydroxyl group at the 4-position instead of a methyl group as seen in xi-3,5-Dimethyl-2(5H)-furanone. [, , ]

3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon)

  • Compound Description: Sotolon is a potent odorant identified in various sources: raw Arabica coffee, [] Chinese green tea, [] and distiller's grains from wheat. [] It is characterized by its distinct seasoning-like aroma and contributes to the sensory profile of these products. [, ] In the context of the fungus Laetiporus sulphureus, sotolon is a key flavor compound produced during its growth on a wheat gluten substrate. []
  • Relevance: Sotolon is a structural isomer of xi-3,5-Dimethyl-2(5H)-furanone, sharing the same molecular formula and furanone core structure. The difference lies in the positioning of the hydroxyl and methyl groups on the furanone ring. [, , , ]

3-Hydroxy-2-methylpyran-4-one (Maltol)

  • Compound Description: Maltol is a volatile compound identified in aged sweet natural wines. It is known to contribute to the "toasty" aroma often associated with heated wood. []
  • Relevance: While structurally distinct from xi-3,5-Dimethyl-2(5H)-furanone, Maltol is grouped alongside furanones as a contributor to specific aroma profiles in aged wines. [] This suggests a potential functional similarity in terms of sensory perception, despite the structural differences between pyranones and furanones.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

  • Compound Description: Similar to Maltol, DDMP is also found in aged sweet natural wines and is associated with a "toasty" aroma reminiscent of heated wood. []
  • Relevance: While structurally distinct from xi-3,5-Dimethyl-2(5H)-furanone due to its pyranone structure, DDMP's presence in aged wines and its contribution to aroma profiles place it within a similar functional context as furanones like Sotolon. []
Source and Classification

Sotolone can be derived from various natural sources, including fruits and fermented products. It is produced through enzymatic processes during the ripening of fruits and is also a product of the Maillard reaction, which occurs during cooking or processing of food. In terms of chemical classification, it falls under the category of lactones, specifically cyclic esters formed from hydroxy acids.

Synthesis Analysis

Methods and Technical Details

The synthesis of xi-3,5-dimethyl-2(5H)-furanone has been explored through various methods:

  1. Conventional Organic Synthesis: Traditional synthetic routes often involve the use of starting materials like 4-hydroxy-l-isoleucine or other precursors that undergo cyclization reactions to form the furanone structure. For instance, one method includes the reaction of 4-hydroxy-l-isoleucine with specific reagents to yield sotolone in high yields .
  2. Biotechnological Approaches: Recent advancements have introduced biocatalytic methods for synthesizing sotolone using plant glucosyltransferases. This method allows for the production of glucosylated derivatives of sotolone with enhanced properties . The biotransformation processes involve whole-cell systems that can efficiently convert simple sugars into complex furanone structures.
  3. Chemical Reactions: The reaction conditions typically require careful control of temperature and pH to optimize yields. For example, under specific catalytic conditions involving transition metals, higher yields can be achieved by facilitating nucleophilic attacks on the ester moieties present in the furanones.
Molecular Structure Analysis

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of xi-3,5-dimethyl-2(5H)-furanone. For instance:

  • IR Spectroscopy: Characteristic peaks at around 3350 cm1^{-1} (hydroxyl stretch), 1750 cm1^{-1} (carbonyl stretch), and other relevant bands indicating functional groups .
  • NMR Spectroscopy: Chemical shifts corresponding to different hydrogen environments provide insights into the molecular framework.
Chemical Reactions Analysis

Reactions and Technical Details

Xi-3,5-dimethyl-2(5H)-furanone participates in various chemical reactions due to its reactive functional groups:

  1. Nucleophilic Reactions: The ester moiety makes it susceptible to nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  2. Oxidation Reactions: Oxidative conditions can convert sotolone into other valuable compounds that may possess different sensory properties.
  3. Condensation Reactions: Sotolone can undergo condensation with aldehydes or ketones to form more complex flavor compounds.
Mechanism of Action

Process and Data

The mechanism behind the biological activity of xi-3,5-dimethyl-2(5H)-furanone involves its interaction with olfactory receptors in humans and animals. Upon consumption or exposure:

  1. The compound binds to specific receptors in the nasal cavity.
  2. This binding triggers a signal transduction pathway that results in the perception of sweet and caramel-like flavors.
  3. The low odor threshold of sotolone makes it highly effective even at minimal concentrations.
Physical and Chemical Properties Analysis

Physical Properties

Xi-3,5-dimethyl-2(5H)-furanone is a colorless to pale yellow liquid with a characteristic sweet odor. Its boiling point is approximately 200 °C, and it has a density around 1 g/cm³.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic nature. It exhibits stability under normal storage conditions but may degrade upon prolonged exposure to light or heat.

Applications

Xi-3,5-dimethyl-2(5H)-furanone finds extensive applications in various fields:

  1. Flavoring Agent: It is widely used in food products for its pleasant aroma and flavor enhancement properties.
  2. Fragrance Industry: Sotolone serves as an important ingredient in perfumes and scented products due to its unique scent profile.
  3. Research Applications: It is utilized in studies related to flavor chemistry and sensory analysis, helping researchers understand flavor interactions and consumer preferences .

Properties

CAS Number

5584-69-0

Product Name

xi-3,5-Dimethyl-2(5H)-furanone

IUPAC Name

2,4-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3

InChI Key

SAXRUMLUKZBSTO-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)O1)C

Canonical SMILES

CC1C=C(C(=O)O1)C

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